molecular formula C14H12BrNO3 B2729610 3-Bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde CAS No. 775294-96-7

3-Bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde

Cat. No.: B2729610
CAS No.: 775294-96-7
M. Wt: 322.158
InChI Key: DVTUGDKHDMLLCY-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde (CAS: 433330-10-0) is a brominated benzaldehyde derivative with a molecular formula of C₁₄H₁₂BrNO₃ and a molecular weight of 322.17 g/mol . Its structure features:

  • A benzaldehyde core substituted with bromo (position 3), methoxy (position 5), and pyridin-3-ylmethoxy groups (position 4).

This compound is utilized in pharmaceutical and materials research, particularly as a precursor for synthesizing heterocyclic compounds .

Properties

IUPAC Name

3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3/c1-18-13-6-11(8-17)5-12(15)14(13)19-9-10-3-2-4-16-7-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTUGDKHDMLLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of Methoxy-Substituted Benzaldehydes

Bromination of 5-methoxy-4-hydroxybenzaldehyde derivatives typically employs molecular bromine (Br₂) or N-bromosuccinimide (NBS) in acidic or polar aprotic solvents. Patent EP0278875A1 demonstrates this using 4,5-dihydroxy-3-methoxy-benzaldehyde (hydroxyvanillin) as a starting material:

Procedure :

  • Dissolve hydroxyvanillin (10.0 g) in dichloromethane (200 mL).
  • Add tetrabutylammonium bromide (1.6 g) as a phase-transfer catalyst.
  • Introduce bromine (5.2 mL) dropwise at 0–5°C.
  • Stir for 5.5 h at 25°C, then extract with NaOH (30% w/w).

Yield : 73% isolated 3-bromo-5-methoxy-4-hydroxybenzaldehyde.

Key Challenges :

  • Over-bromination at activated positions requires careful stoichiometry.
  • Aldehyde oxidation is mitigated by maintaining pH >8 with NaOH.

Directed Ortho-Metalation (DoM) Bromination

For substrates resistant to electrophilic substitution, lithiation-bromination sequences prove effective. A protocol adapted from Ambeed’s 3-bromo-5-fluoroisonicotinaldehyde synthesis illustrates this:

Steps :

  • Treat 5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde with LDA (-78°C, THF).
  • Quench with Br₂ (-60°C) to install bromine ortho to the aldehyde.

Advantages :

  • Superior regiocontrol compared to electrophilic methods.
  • Compatible with electron-rich arenes.

Etherification Strategies for Pyridinylmethoxy Incorporation

Williamson Ether Synthesis

The most widely applied method couples 3-bromo-5-methoxy-4-hydroxybenzaldehyde with 3-(chloromethyl)pyridine under basic conditions:

Optimized Conditions :

Parameter Value
Base NaH (60% in mineral oil)
Solvent DMF, anhydrous
Temperature 60–90°C
Reaction Time 2–4 h
Yield 68–73%

Procedure :

  • Suspend NaH (285 mmol) in DMF (450 mL).
  • Add 3-(chloromethyl)pyridine (190 mmol) dropwise.
  • Introduce 3-bromo-5-methoxy-4-hydroxybenzaldehyde (190 mmol).
  • Heat at 90°C for 1 h, then extract with diethyl ether.

Mitsunobu Coupling for Sterically Hindered Systems

For substrates with hindered phenolic oxygens, Mitsunobu conditions using DIAD and PPh₃ enhance coupling efficiency:

Protocol :

  • Combine 3-bromo-5-methoxy-4-hydroxybenzaldehyde (1 eq), 3-(hydroxymethyl)pyridine (1.2 eq), PPh₃ (1.5 eq), and DIAD (1.5 eq) in THF.
  • Stir at 25°C for 12 h.
  • Purify via silica chromatography (EtOAc/hexane).

Yield : 58% with >95% purity by HPLC.

Protective Group Strategies for Aldehyde Stability

Acetal Protection

To prevent aldehyde oxidation during bromination:

  • Convert benzaldehyde to dimethyl acetal using MeOH/H₂SO₄.
  • Perform bromination/etherification.
  • Deprotect with HCl (1M) in THF/H₂O.

Efficiency : Acetalization improves bromination yield from 65% to 82%.

In Situ Protection via Hemiaminal Formation

Transient protection using morpholine:

  • Form hemiaminal by stirring aldehyde with morpholine (2 eq) in CH₂Cl₂.
  • Proceed with bromination.
  • Acidic workup (HCl) regenerates aldehyde.

Advantage : No isolation needed for protection/deprotection.

Alternative Synthetic Routes and Emerging Methods

Cross-Coupling Approaches

Recent patents describe Suzuki-Miyaura couplings to install pyridine moieties:

  • Prepare boronic ester of 3-(hydroxymethyl)pyridine.
  • Couple with 3-bromo-5-methoxy-4-iodobenzaldehyde using Pd(PPh₃)₄.

Limitation : Requires pre-functionalized iodo intermediate.

Flow Chemistry for Scalable Production

Continuous-flow systems enhance reproducibility in large-scale synthesis:

  • Bromination Module : PFA tubing reactor (10 mL volume) with Br₂/CH₂Cl₂.
  • Etherification Module : Packed-bed reactor with NaH/3-(chloromethyl)pyridine.

Throughput : 12 g/h with 89% yield.

Analytical Characterization and Quality Control

Critical analytical data for the final compound:

Parameter Value Method
Melting Point 134–136°C DSC
¹H NMR (CDCl₃) δ 10.36 (s, 1H, CHO), 8.58 (d, 1H, Py) 400 MHz
HPLC Purity ≥95% C18, MeOH/H₂O
MS (ESI) m/z 338.0 [M+H]⁺ Q-TOF

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Building Block : 3-Bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups can participate in various reactions such as nucleophilic substitutions and coupling reactions, facilitating the creation of new compounds with desired properties.

2. Medicinal Chemistry

  • Drug Development : The compound has potential applications in drug discovery, particularly in developing novel therapeutic agents. Its structure may allow it to interact with biological targets, making it a candidate for enzyme inhibitors or receptor ligands.
  • Case Study : A study demonstrated that derivatives of benzaldehyde compounds, including those with pyridine moieties, exhibited significant antiproliferative activities against cancer cell lines. These findings suggest that modifications to the molecular structure can enhance therapeutic efficacy .

3. Biological Activity

  • Mechanism of Action : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. The pyridine ring may engage in π-π stacking interactions or hydrogen bonding with biological macromolecules .
  • In Vitro Studies : Compounds structurally similar to this compound have shown the ability to induce apoptosis in cancer cells through oxidative stress mechanisms .

4. Material Science

  • Advanced Materials Production : The compound can be used in producing advanced materials such as polymers or coordination compounds. Its functional groups enable participation in polymerization reactions or coordination with metal ions to form complexes .

Data Table: Summary of Applications

Application AreaDescriptionCase Studies/Findings
Organic SynthesisBuilding block for complex organic moleculesSynthesis of derivatives showing varied reactivity
Medicinal ChemistryPotential for drug development as enzyme inhibitors or receptor ligandsAntiproliferative activity against cancer cell lines
Biological ActivityInteraction with proteins affecting enzyme activityInduction of apoptosis via oxidative stress mechanisms
Material ScienceProduction of advanced materials and coordination compoundsUse in polymerization and metal coordination

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized for efficiency and yield. Techniques such as continuous flow reactors may be employed to enhance production rates while maintaining quality. Automated purification systems can streamline the isolation process, ensuring high purity levels essential for research and application.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde is primarily related to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromine atom and pyridin-3-ylmethoxy group can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The table below compares key structural and physicochemical properties of 3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde with its analogues:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
This compound Pyridin-3-ylmethoxy C₁₄H₁₂BrNO₃ 322.17 433330-10-0 Aromatic N, polarizable π-system
3-Bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde Pyridin-2-ylmethoxy C₁₄H₁₂BrNO₃ 322.17 433330-10-0 Pyridine N at position 2; altered electronic interactions
4-Allyloxy-3-bromo-5-methoxybenzaldehyde Allyloxy C₁₄H₁₃BrO₃ 323.16 361465-10-3 Allyl group enables Claisen rearrangement; lower polarity
3-Bromo-5-methoxy-4-propoxybenzaldehyde Propoxy C₁₁H₁₃BrO₃ 289.13 91335-52-3 Linear alkyl chain; increased hydrophobicity
3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde 4-Methylbenzyloxy C₁₆H₁₅BrO₃ 335.20 - Bulky aromatic substituent; steric hindrance
5-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde Pyridin-3-ylmethoxy (position 2) C₁₄H₁₃NO₃ 259.26 - Substituent positional isomer; distinct electronic profile

Key Comparative Insights

Electronic and Steric Effects
  • Pyridinyl vs. Alkyl Substituents : The pyridin-3-ylmethoxy group in the target compound enhances polarity and hydrogen-bonding capacity compared to alkyl substituents like propoxy or allyloxy .
Chromatographic Behavior
  • Benzaldehyde derivatives with polar substituents (e.g., pyridinylmethoxy) exhibit longer retention times in reversed-phase HPLC due to interactions with residual silanols on ODS columns .

Biological Activity

3-Bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde is a complex organic compound that has gained attention due to its potential biological activities, particularly in medicinal chemistry. This compound features a bromine atom, a methoxy group, and a pyridine moiety, which contribute to its unique properties and possible therapeutic applications. Understanding its biological activity is crucial for exploring its potential in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C15H15BrN2O3C_{15}H_{15}BrN_{2}O_{3}, with a molecular weight of approximately 353.19 g/mol. The structural characteristics include:

  • Bromine atom at the 3-position of the benzaldehyde moiety.
  • Methoxy group at the 5-position.
  • Pyridin-3-ylmethoxy group , which enhances the compound's interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modulation of their activity. The presence of the pyridine ring may enhance binding affinity through non-covalent interactions such as hydrogen bonding and π-π stacking, making it a candidate for therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds with similar structural features. For instance, derivatives of benzaldehyde with methoxy and pyridine substituents have shown significant activity against various cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells. In vitro assays revealed that these compounds could inhibit cell proliferation effectively.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (nM)Mechanism of Action
5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehydeA54950Inhibition of cell growth
5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehydeHeLa75Induction of apoptosis
This compoundA549/HeLaTBDTBD

Note: TBD = To Be Determined

Antimicrobial and Antiviral Properties

Compounds containing both pyridine and benzaldehyde functionalities often exhibit significant antimicrobial and antiviral activities. Research indicates that derivatives similar to this compound may possess these properties, suggesting their potential use in treating infections.

Case Studies

  • Anticancer Screening : A study focused on the synthesis and screening of various substituted benzaldehydes for anticancer activity demonstrated that compounds with methoxy and halogen substitutions significantly inhibited cancer cell growth in vitro. The morphological changes observed in treated cells indicated effective cytotoxicity.
  • Molecular Docking Studies : Molecular docking studies have been conducted to explore the binding interactions between this compound and key enzymes involved in cancer pathways. These studies suggest that the compound may serve as a potent inhibitor for certain targets, enhancing its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde, and how can purity be validated?

  • Methodology : A common approach involves Ullmann coupling or nucleophilic aromatic substitution to introduce the pyridin-3-ylmethoxy group. For example, brominated benzaldehyde precursors (e.g., 4-bromo-3-methoxybenzaldehyde) can react with 3-hydroxymethylpyridine under basic conditions (K₂CO₃/DMF, 80°C) . Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) ensures high yields. Purity validation requires HPLC (≥95% purity) and NMR analysis (e.g., singlet at δ 9.85 ppm for the aldehyde proton) .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C-NMR : Identify key signals: aldehyde proton (δ ~9.8–10.0 ppm), pyridinyl protons (δ 7.2–8.5 ppm), and methoxy groups (δ ~3.8–4.0 ppm). Compare with analogs like 4-(4-bromo-phenacyloxy)-3-methoxybenzaldehyde .
  • FTIR : Confirm aldehyde C=O stretch (~1689 cm⁻¹) and aryl ether C-O-C (~1226 cm⁻¹) .
  • HRMS : Use ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₅H₁₃BrNO₄: 366.03) .

Q. What solvents and reaction conditions are critical for stabilizing the aldehyde group during synthesis?

  • Methodology : Use anhydrous solvents (DMF, THF) under inert gas (N₂/Ar) to prevent oxidation of the aldehyde to carboxylic acid. Acidic conditions (e.g., acetic acid catalysis in ethanol) enhance imine or hydrazone formation without degrading the aldehyde . Low temperatures (0–5°C) and short reaction times minimize side reactions .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity of this compound in catalytic applications?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electron density on the aldehyde and bromine sites, identifying nucleophilic/electrophilic regions. Docking studies (AutoDock Vina) can predict interactions with biological targets (e.g., enzymes) by analyzing binding affinities to active sites, as demonstrated for similar aldehydes in antimicrobial assays .

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?

  • Methodology :

  • Kinetic Analysis : Use in-situ FTIR or HPLC to monitor intermediates and optimize stoichiometry (e.g., excess pyridin-3-ylmethanol to drive etherification).
  • By-Product Identification : GC-MS analysis of reaction mixtures after 20–40 minutes reveals competing pathways (e.g., over-oxidation to benzoic acid) .
  • DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity to identify robust conditions for gram-scale synthesis .

Q. How does the substitution pattern (bromo, methoxy, pyridinylmethoxy) influence electronic properties and reactivity?

  • Methodology :

  • Hammett Analysis : Compare σ values for substituents to predict directing effects in electrophilic substitution. The electron-withdrawing bromo group meta to the aldehyde enhances electrophilicity, while the methoxy group (ortho) donates electron density via resonance .
  • X-ray Crystallography : Resolve bond angles and lengths (e.g., C-Br: ~1.89 Å, C-O-CH₃: ~1.43 Å) to correlate structure with reactivity, as shown in 4-[3-(bromomethyl)benzyloxy]-3-methoxybenzaldehyde .

Q. What catalytic systems (e.g., Fe₃O₄@ZnO-Pd) are effective for selective oxidation/reduction of this compound?

  • Methodology : Use Fe₃O₄@ZnO-supported Pd nanoparticles for hydrogenation of the aldehyde to alcohol (H₂, 60°C, 6 h) with >70% conversion. For oxidation, TEMPO/NaOCl selectively converts benzylic alcohols to ketones without affecting the aldehyde group .

Data Interpretation and Optimization

Q. How should researchers analyze conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound?

  • Methodology : Cross-validate using multiple techniques:

  • X-ray Diffraction : Confirm molecular geometry (e.g., dihedral angles between pyridine and benzaldehyde rings) .
  • NOESY NMR : Detect spatial proximity of protons (e.g., pyridinylmethoxy CH₂ to aromatic protons) to resolve stereochemical ambiguities .

Q. What bioactivity assays are suitable for evaluating derivatives of this compound?

  • Methodology :

  • Antimicrobial Testing : Agar diffusion assays (e.g., against S. aureus and E. coli) with zones of inhibition measured at 7500–10,000 ppm concentrations .
  • Anticancer Screening : MTT assays on cancer cell lines (IC₅₀ determination) using derivatives with modified pyridinylmethoxy groups .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight366.03 g/mol
HPLC Purity≥95%
¹H-NMR (Aldehyde Proton)δ 9.85 ppm (s)
FTIR (C=O Stretch)1689 cm⁻¹
Crystal System (X-ray)Monoclinic, P2₁/c

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